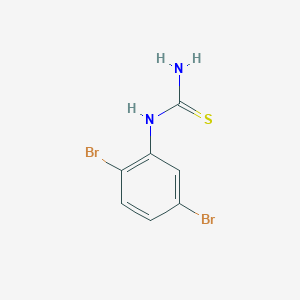

1-(2,5-Dibromophenyl)thiourea

CAS No.: 854890-84-9

Cat. No.: VC2821692

Molecular Formula: C7H6Br2N2S

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854890-84-9 |

|---|---|

| Molecular Formula | C7H6Br2N2S |

| Molecular Weight | 310.01 g/mol |

| IUPAC Name | (2,5-dibromophenyl)thiourea |

| Standard InChI | InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

| Standard InChI Key | GDVJWWGNIMWFRJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)NC(=S)N)Br |

| Canonical SMILES | C1=CC(=C(C=C1Br)NC(=S)N)Br |

Introduction

Physical and Chemical Properties

1-(2,5-Dibromophenyl)thiourea possesses specific physicochemical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 854890-84-9 |

| Molecular Formula | C₇H₆Br₂N₂S |

| Molecular Weight | 310.01 g/mol |

| Monoisotopic Mass | 307.861843 |

| Alternative Names | N-(2,5-Dibromophenyl)thiourea, 2,5-Dibromophenylthiourea |

| ChemSpider ID | 26525858 |

| MDL Number | MFCD14673413 |

The presence of two bromine atoms in the molecule enhances its lipophilicity, potentially improving its membrane permeability in biological systems. Additionally, the electron-withdrawing nature of bromine atoms may influence the electronic distribution within the molecule, affecting its reactivity and interaction with biomolecular targets.

Synthesis Methods

The synthesis of 1-(2,5-Dibromophenyl)thiourea typically follows established methods for thiourea derivatives. Based on general thiourea chemistry, the most common synthetic route involves the reaction of 2,5-dibromophenylamine with thiocyanate or isothiocyanate derivatives.

Conventional Synthesis

The conventional synthesis method for 1-(2,5-Dibromophenyl)thiourea generally involves the nucleophilic addition of 2,5-dibromophenylamine to an isothiocyanate compound. This reaction can be conducted under mild conditions and typically results in high yields. The reaction pathway can be described as follows:

-

2,5-Dibromophenylamine reacts with an appropriate isothiocyanate derivative

-

Nucleophilic addition occurs at the isothiocyanate carbon

-

The reaction proceeds to form the thiourea product

This synthetic approach is straightforward and can be conducted in various organic solvents, with the choice of solvent potentially affecting the reaction rate and yield.

Spectroscopic Analysis and Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is another valuable technique for characterizing thiourea compounds. For 1-(2,5-Dibromophenyl)thiourea, characteristic IR bands would be expected for:

-

N-H stretching vibrations

-

C=S stretching vibrations

-

C-N stretching vibrations

-

C-Br stretching vibrations

These spectral features would provide confirmation of the thiourea structure and the presence of the bromine atoms.

Mass Spectrometry

Mass spectrometry would provide definitive confirmation of the molecular weight of 1-(2,5-Dibromophenyl)thiourea. The molecular ion peak would be expected at m/z 310, corresponding to the molecular formula C₇H₆Br₂N₂S. The isotope pattern would be characteristic due to the presence of two bromine atoms, showing a distinctive pattern with peaks at m/z 310, 312, and 314 with a 1:2:1 ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes .

Structural Features and Self-Assembly

Thiourea derivatives, including 1-(2,5-Dibromophenyl)thiourea, often exhibit interesting self-assembly behaviors in the solid state. Based on studies of related thioureas, these compounds typically organize into three types of self-assembly motifs based on N–H···S hydrogen bonds:

-

Corrugated chains of head-to-head aligned molecules

-

Corrugated chains of head-to-tail aligned molecules

-

Discrete centrosymmetric dimers based on the R²₂(8) supramolecular synthon in the case of sterically hindered thioureas

The presence of the two bromine atoms in 1-(2,5-Dibromophenyl)thiourea may influence these self-assembly patterns through additional halogen bonding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume